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Recent research has highlighted the potential of Cytokeratin 17 (CK17) expression as a

significant, independent prognostic factor in patients with node-negative breast carcinoma. This

guide provides a comprehensive comparison of findings from key studies, presenting

experimental data, methodologies, and visual summaries to aid researchers, scientists, and

drug development professionals in understanding the clinical implications of CK17 expression.

Comparative Analysis of Prognostic Significance
The prognostic value of CK17 in node-negative breast cancer has been investigated in several

studies, with a predominant finding that its expression is associated with a poorer clinical

outcome. However, some conflicting data exists, suggesting the prognostic role of CK17 may

be nuanced and potentially dependent on the molecular subtype of the tumor.

A pivotal study analyzed over 600 breast tumors and found that in the cohort of 245 patients

without lymph node metastases, the expression of CK17, often in conjunction with Cytokeratin

5/6 (CK5/6), was significantly associated with shorter survival.[1] Multivariate analysis

confirmed that for node-negative patients, the expression of these basal cytokeratins was a

prognostic factor independent of tumor size and grade.[1]
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Another study involving 195 women with operable breast cancer corroborated this finding,

demonstrating that positive staining for CK5/6 or CK17 was linked to a worse prognosis in the

node-negative group.[2] These findings underscore the potential of CK17 as a valuable

biomarker for risk stratification in early-stage breast cancer where traditional markers like lymph

node status are not informative.

Conversely, some research suggests that the prognostic significance of basal cytokeratins like

CK17 might be linked to other molecular features. One study concluded that the poor prognosis

associated with the basal-like phenotype is primarily determined by the absence of the

estrogen receptor (ER) and the expression of cyclin E, rather than by CK17/5/6 expression

itself.[2] Furthermore, in specific subtypes like HER2-high breast cancer, a study found that

decreased, not increased, expression of CK17 was correlated with a poor prognosis.[3][4]

Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the

prognostic role of CK17 in node-negative breast cancer.

Study Patient Cohort Marker(s) Key Finding

Statistical

Significance (p-

value)

van de Rijn et al.

245 node-

negative breast

cancer patients

CK17 and/or

CK5/6

Expression

associated with

significantly

shorter survival

p = 0.006

Konkol et al.

Node-negative

group from a

cohort of 195

operable breast

cancer patients

CK5/6 or CK17

Positive staining

associated with

worse prognosis

p = 0.0208

Table 1: Studies Supporting CK17 as a Poor Prognostic Marker in Node-Negative Breast

Cancer.
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Study Patient Cohort Marker(s)
Contrasting

Finding

Alternative

Prognostic

Factors

Csorgo et al.

195 operable

breast cancer

patients

CK5/6 or CK17
Prognostic value

not independent

ER status, Cyclin

E expression

Liu et al.

HER2-high

breast cancer

patients

KRT17

Reduced

expression

correlated with

poor prognosis

Not specified for

node-negative

Table 2: Studies with Alternative or Conflicting Findings.

Experimental Protocols
The primary method for assessing CK17 expression in these studies was

immunohistochemistry (IHC) on paraffin-embedded tumor tissues.

Immunohistochemistry (IHC) Protocol for CK17
A representative methodology for detecting CK17 is as follows:

Tissue Preparation: Formalin-fixed, paraffin-embedded breast tumor specimens are

sectioned. In many large-scale studies, tissue microarrays (TMAs) are utilized to analyze a

large number of cases simultaneously.[1]

Antigen Retrieval: Sections are deparaffinized and rehydrated. Heat-induced epitope

retrieval is performed, often using a citrate buffer.

Antibody Incubation: A primary monoclonal antibody specific for CK17 is applied to the tissue

sections.

Detection System: A secondary antibody and a detection system (e.g., a polymer-based

system with a chromogen like diaminobenzidine) are used to visualize the antibody binding.
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Scoring: The staining intensity and the percentage of positive tumor cells are evaluated by a

pathologist. A scoring system is applied to classify tumors as positive or negative for CK17

expression. For instance, a tumor might be scored as positive if any tumor cells show weak

or strong staining.[1]

Visualizing Prognostic Stratification
The following diagrams illustrate the workflow for patient stratification and a potential signaling

context for CK17.
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Figure 1: Workflow for patient risk stratification based on CK17 status.
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Figure 2: CK17 as an independent factor influencing prognosis.

Conclusion
The expression of CK17, often assessed alongside CK5/6, emerges from several significant

studies as an independent indicator of poor prognosis in patients with node-negative breast

carcinoma.[1] This finding is particularly relevant as it could help identify high-risk patients

within a group that is often considered to have a more favorable outlook. While the majority of

evidence points to this conclusion, the existence of conflicting data highlights the need for

further research to clarify the role of CK17 across different breast cancer subtypes and to

standardize methodologies for its assessment. For drug development professionals, CK17's

association with aggressive tumor biology may also position it as a potential therapeutic target

in specific breast cancer populations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b15610929?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC1850928/
https://www.benchchem.com/product/b15610929?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15610929?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Expression of Cytokeratins 17 and 5 Identifies a Group of Breast Carcinomas with Poor
Clinical Outcome - PMC [pmc.ncbi.nlm.nih.gov]

2. Prognostic relevance of basal cytokeratin expression in operable breast cancer - PubMed
[pubmed.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

4. Reduced Expression of KRT17 Predicts Poor Prognosis in HER2high Breast Cancer -
PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [CK17 expression as an independent prognostic factor
in node-negative breast carcinoma]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15610929#ck17-expression-as-an-independent-
prognostic-factor-in-node-negative-breast-carcinoma]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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